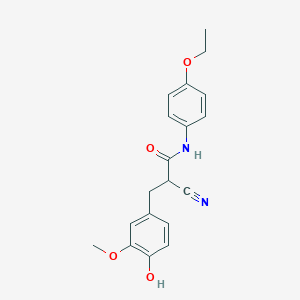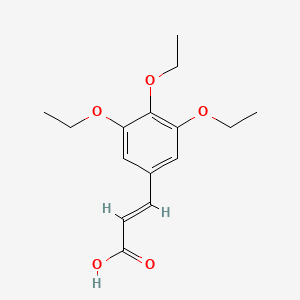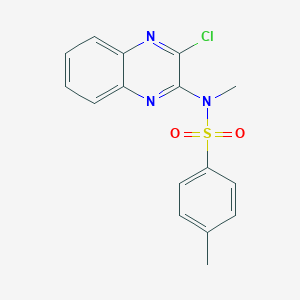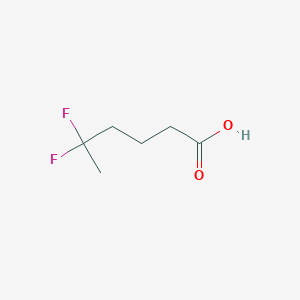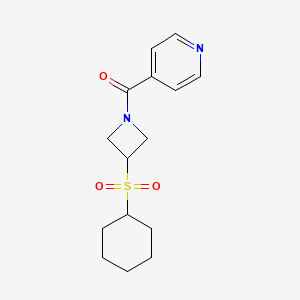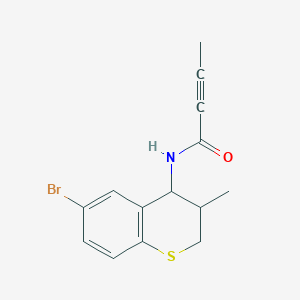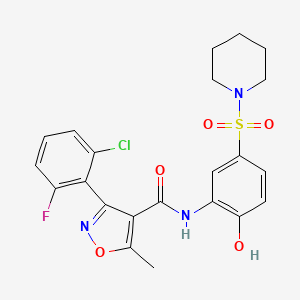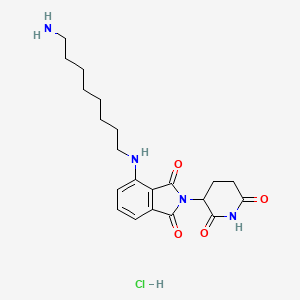
Thalidomid-NH-C8-NH2-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-NH-C8-NH2 hydrochloride is a synthetic compound that functions as an E3 ligase ligand-linker conjugate. It incorporates a cereblon ligand derived from Thalidomide and a linker commonly used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in scientific research for its ability to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Wissenschaftliche Forschungsanwendungen
Thalidomide-NH-C8-NH2 hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Thalidomide-NH-C8-NH2 hydrochloride, also known as Pomalidomide 4’-alkylC8-amine or 4-[(8-Aminooctyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl, is a synthetic compound that functions as an E3 ligase ligand-linker conjugate . The primary target of this compound is cereblon , a protein that serves as a substrate receptor for the CRL4 (CUL4-RBX1-DDB1) E3 ubiquitin ligase complex .
Mode of Action
This compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . It consists of a cereblon ligand derived from Thalidomide, along with a linker commonly used in PROTAC (Proteolysis-Targeting Chimera) technology . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Biochemical Pathways
The compound’s interaction with cereblon leads to the ubiquitination and subsequent proteasomal degradation of target proteins . This process can affect various biochemical pathways depending on the specific target proteins involved. The downstream effects can include changes in cell proliferation, apoptosis, and other cellular processes .
Result of Action
The molecular and cellular effects of Thalidomide-NH-C8-NH2 hydrochloride’s action depend on the specific target proteins that are degraded as a result of its interaction with cereblon . This can lead to a variety of outcomes, including changes in cell growth, differentiation, and survival .
Biochemische Analyse
Biochemical Properties
Thalidomide-NH-C8-NH2 hydrochloride is a functionalized cereblon ligand for PROTAC research and development . It incorporates an E3 ligase ligand plus an alkylC8 linker with terminal amine ready for conjugation to a target protein ligand .
Cellular Effects
It is known that it is a functionalized cereblon ligand for PROTAC research and development . This suggests that it may have significant effects on cellular processes related to protein degradation.
Molecular Mechanism
The molecular mechanism of Thalidomide-NH-C8-NH2 hydrochloride involves its role as a cereblon ligand. Cereblon is a primary direct target of thalidomide . When a ligand such as Thalidomide-NH-C8-NH2 hydrochloride binds to cereblon, it recognizes various ‘neosubstrates’ depending on the shape of the ligand .
Temporal Effects in Laboratory Settings
It is known that Thalidomide undergoes biotransformation by non-enzymatic hydrolysis and enzyme-mediated hydroxylation to form a multitude of metabolites .
Metabolic Pathways
Thalidomide-NH-C8-NH2 hydrochloride is likely to be involved in metabolic pathways related to the metabolism of thalidomide. Thalidomide undergoes biotransformation by non-enzymatic hydrolysis and enzyme-mediated hydroxylation to form a multitude of metabolites .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-NH-C8-NH2 hydrochloride involves the conjugation of a cereblon ligand derived from Thalidomide with a linker. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the conjugation process .
Industrial Production Methods: Industrial production of Thalidomide-NH-C8-NH2 hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually stored at -20°C in a sealed container to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions: Thalidomide-NH-C8-NH2 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Vergleich Mit ähnlichen Verbindungen
Thalidomide-NH-C5-NH2 hydrochloride: Another E3 ligase ligand-linker conjugate with a shorter linker.
Thalidomide-O-amido-C8-NH2 hydrochloride: A similar compound with an amido linker instead of an NH linker.
Thalidomide-O-C8-NH2 hydrochloride: A compound with an oxygen linker instead of an NH linker.
Uniqueness: Thalidomide-NH-C8-NH2 hydrochloride is unique due to its specific linker length and the presence of an NH group, which may influence its binding affinity and selectivity for target proteins .
Eigenschaften
IUPAC Name |
4-(8-aminooctylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4.ClH/c22-12-5-3-1-2-4-6-13-23-15-9-7-8-14-18(15)21(29)25(20(14)28)16-10-11-17(26)24-19(16)27;/h7-9,16,23H,1-6,10-13,22H2,(H,24,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOLYBRNISBSJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
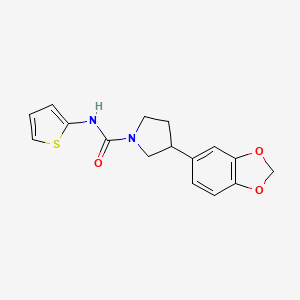

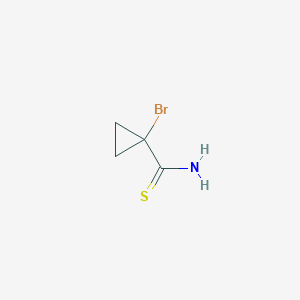
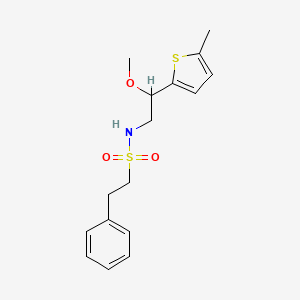
![2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B2500035.png)
![Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate](/img/structure/B2500036.png)
![2-{2',5'-Dioxo-2,3-dihydrospiro[1-benzopyran-4,4'-imidazolidine]-1'-yl}acetic acid](/img/structure/B2500037.png)
